molecular formula C28H36BNO7 B13714106 Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B13714106
M. Wt: 509.4 g/mol
InChI Key: BNVFHYNTCTYGEU-UHFFFAOYSA-N
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Description

Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the benzyl group and the boronate ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the boronate ester or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The piperidine ring and benzyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the boronate ester group, in particular, allows for versatile reactivity and the formation of reversible covalent bonds, making it valuable in both synthetic and biological contexts.

Properties

Molecular Formula

C28H36BNO7

Molecular Weight

509.4 g/mol

IUPAC Name

benzyl 4-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C28H36BNO7/c1-27(2)28(3,4)37-29(36-27)23-15-22(25(31)33-5)16-24(17-23)34-18-21-11-13-30(14-12-21)26(32)35-19-20-9-7-6-8-10-20/h6-10,15-17,21H,11-14,18-19H2,1-5H3

InChI Key

BNVFHYNTCTYGEU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCN(CC3)C(=O)OCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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